4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid

LogP lipophilicity drug-likeness

Researchers requiring a precisely spaced γ-butyrolactone acid linker often struggle with homologs that lack the required conformational flexibility. This C10 butanoic acid analog solves this by providing a 4-carbon spacer between the lactone core and carboxyl group. · Extended Reach: 4 rotatable bonds allow terminal carboxylate positioning distal to the lactone, ideal for bifunctional degrader design. · Optimized PhysChem: Computed LogP of 0.9 balances passive permeability and aqueous solubility, enhancing cellular uptake over shorter-chain homologs. · Synthetic Versatility: The butanoic acid handle readily undergoes esterification, amide coupling, or reduction for polymer immobilization or probe synthesis.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 6266-61-1
Cat. No. B12885029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid
CAS6266-61-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1(C(CC(=O)O1)CCCC(=O)O)C
InChIInChI=1S/C10H16O4/c1-10(2)7(6-9(13)14-10)4-3-5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
InChIKeyFVWCTLKSICLGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid (CAS 6266-61-1) | Compound Profile for Research Procurement


4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid (CAS 6266-61-1) is a synthetic γ-butyrolactone derivative bearing a butanoic acid side chain at the 3-position of the tetrahydrofuran ring. It belongs to the class of 2,2-dimethyl-5-oxotetrahydrofuran carboxylic acids that includes the shorter-chain analogs terebic acid (C7, CAS 79-91-4) and terpenylic acid (C8, CAS 116-51-8). The compound is registered under the identifier NSC36848, indicating it was submitted to the NCI for biological screening [1]. Its molecular formula is C10H16O4 with a molecular weight of 200.23 g/mol, and it is structurally distinguished by a four-carbon butanoic acid spacer that extends the carboxylic acid functional group away from the lactone core—a feature absent in the shorter-chain congeners [1].

Why 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic Acid Cannot Be Replaced by Generic γ-Lactone Carboxylic Acids


The 2,2-dimethyl-5-oxotetrahydrofuran core is common to several structurally related γ-lactone acids, but the length of the carboxylic acid side chain is a critical determinant of physicochemical and potential biological properties. Terebic acid (C7) carries the carboxyl group directly on the ring, terpenylic acid (C8) incorporates a one-carbon acetic acid spacer, and the target compound (C10) extends this to a four-carbon butanoic acid chain. This chain elongation alters the spatial separation between the lactone carbonyl and the terminal carboxyl group, increases molecular flexibility through additional rotatable bonds, and raises logP—each of which can meaningfully impact target binding, solubility, and reactivity in synthetic applications. Procurement decisions that treat these homologs as interchangeable risk selecting a compound with inappropriate hydrophobicity, hydrogen-bonding geometry, or linker length for the intended research or industrial purpose [1].

Quantitative Differentiation Evidence: 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic Acid vs. Closest Analogs


LogP and Hydrophobicity: Butanoic Acid Spacer Increases Lipophilicity over Terebic and Terpenylic Acids

The computed XLogP3-AA of 4-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is 0.9, reflecting the contribution of the four-carbon butanoic acid chain to overall lipophilicity [1]. By comparison, terebic acid (2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, C7) exhibits a substantially lower LogP (estimated ~ -0.3), and terpenylic acid (2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid, C8) has an intermediate LogP (estimated ~ 0.2) [2][3]. The higher logP of the C10 compound predicts improved passive membrane permeability relative to the shorter-chain acids, which is relevant for cell-based assay design and prodrug strategies.

LogP lipophilicity drug-likeness partition coefficient

Rotatable Bond Count: Higher Conformational Flexibility of the C10 Butanoic Acid Chain

The target compound possesses 4 rotatable bonds—three from the butanoic acid side chain plus one from the ring-carbon–chain linkage [1]. Terebic acid (C7) has only 1 rotatable bond, while terpenylic acid (C8) has 2. The additional conformational degrees of freedom in the C10 compound allow the terminal carboxylate to sample a wider spatial volume, which can be advantageous for reaching distant binding pockets but may also incur an entropic penalty upon binding [2][3]. This is an important consideration when the lactone acid is used as a scaffold for fragment-based drug discovery or as a linker in bifunctional molecules.

conformational flexibility rotatable bonds molecular mechanics drug design

Molecular Weight Differentiation: 200.23 Da Positions the Compound Between Terebic and Diaterpenylic Acid Analogs

With a molecular weight of 200.23 Da, the C10 target compound is ~42 Da heavier than terpenylic acid (172.18 Da) and ~42 Da heavier than terebic acid (158.15 Da) [1][2][3]. This places it within the lower-middle range of lead-like chemical space (≤350 Da) but distinguishes it from the smaller, more polar C7 and C8 analogs. The increase in molecular weight is accompanied by the addition of two methylene units, each contributing approximately 14 Da and incrementally modifying the compound's solubility and dispersion interactions.

molecular weight size exclusion physicochemical space lead-likeness

Synthetic Utility: 2-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)acetyl Chloride Demonstrates Feasibility of Side-Chain Derivatization for Analog Synthesis

A closely related compound, 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetyl chloride (derived from terpenylic acid), has been employed as a starting material for the synthesis of a series of new substituted saturated γ-lactones, with all products characterized by NMR, IR, and elemental analysis [1]. Although this study used the C8 acetyl chloride rather than the C10 butanoic acid, it establishes that the 2,2-dimethyl-5-oxotetrahydrofuran scaffold can be selectively functionalized at the side-chain terminus without disrupting the lactone ring. The C10 compound, bearing a butanoic acid group, offers a longer reactive handle that can similarly undergo esterification, amidation, or reduction, providing access to a distinct set of analogs that are not accessible from the shorter-chain terebic or terpenylic precursors.

synthetic building block γ-lactone derivatives analog synthesis chemical biology

Occurrence of 2,2-Dimethyl-5-oxotetrahydrofuran-3-yl Scaffold in Natural Product Derivatives Suggests Biological Relevance

An ester derivative incorporating the 2,2-dimethyl-5-oxotetrahydrofuran-3-yl core—(2R)-4-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)-2-hydroxypent-3-enoic acid ethyl ester—was isolated from the roots of Dictamnus dasycarpus Turcz. (Rutaceae) and characterized by HR-ESIMS and 2D NMR [1]. This finding confirms that the lactone scaffold occurs in bioactive plant secondary metabolites, providing a natural-product precedent for the target compound class. While the isolated compound is not identical to 4-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid, it demonstrates that the core scaffold participates in biologically relevant molecular frameworks, strengthening the rationale for its selection in medicinal chemistry and bioactivity-driven procurement.

natural product Dictamnus dasycarpus chemotaxonomy bioactivity relevance

Boiling Point and Volatility: Higher Boiling Point of the C10 Compound Suggests Lower Volatility vs. Terebic Acid

The predicted boiling point of 4-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is 379 °C at 760 mmHg . By comparison, terebic acid has a predicted boiling point of approximately 362.7 °C at 760 mmHg . The ~16 °C elevation is consistent with the increased molecular weight and extended alkyl chain, and may translate to lower volatility and reduced evaporative loss during solvent removal or storage under vacuum. This is a practical consideration for researchers handling small quantities in rotary evaporation or lyophilization protocols.

boiling point volatility thermal property purification

Recommended Application Scenarios for 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic Acid Based on Differential Evidence


Cell-Based Assays Requiring Intermediate LogP for Membrane Permeability

The target compound's computed LogP of 0.9 positions it between the more polar terebic acid (LogP ~ -0.3) and more lipophilic diaryl compounds. For cell-based phenotypic or target-engagement assays where balanced passive permeability and aqueous solubility are critical, the C10 butanoic acid offers a logP profile that may enhance cellular uptake over the C7 and C8 homologs [1]. Researchers should weigh this against potential increased non-specific protein binding.

Fragment-Based or Bifunctional Molecule Design Requiring Extended Carboxylate Reach

With 4 rotatable bonds and a four-carbon carboxylic acid tether, the compound can position its terminal carboxylate at a greater distance from the lactone core than either terebic acid (1 rotatable bond) or terpenylic acid (2 rotatable bonds) [1]. This makes it suitable as a linker fragment for PROTACs, molecular glues, or bisubstrate inhibitors where the spatial relationship between two pharmacophoric elements must be precisely tuned.

Synthetic Chemistry: Building Block for γ-Lactone Libraries with Extended Side-Chain Functionality

Building on the demonstrated derivatization chemistry of the 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetyl scaffold [1], the target compound's butanoic acid handle can undergo esterification, amide coupling, or reduction to the primary alcohol. The extra two methylene units, relative to the acetyl analog, provide a longer spacer that can be exploited for synthesizing homodimeric ligands, surface-immobilized probes, or polymer-bound reagents.

Atmospheric Chemistry / Secondary Organic Aerosol Research as a Homoterpenylic Acid Standard

Terebic acid (C7), terpenylic acid (C8), and diaterpenylic acid acetate (C10) are established oxidation products of α-pinene used as secondary organic aerosol (SOA) tracers [1]. The target compound, with its C10 butanoic acid side chain, represents a logical homolog in the terpenoic acid series and can serve as a reference standard for LC-MS or GC-MS quantification in atmospheric chemistry studies, particularly where isomeric C10 diacids must be distinguished.

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